molecular formula C13H19NO4 B3380384 Tert-butyl 9,11-dioxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate CAS No. 1909318-88-2

Tert-butyl 9,11-dioxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate

Cat. No.: B3380384
CAS No.: 1909318-88-2
M. Wt: 253.29
InChI Key: NQMDWNZSIUDGNW-UHFFFAOYSA-N
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Description

Tert-butyl 9,11-dioxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate is a polycyclic compound featuring a fused tetracyclic core with two oxygen atoms (9,11-dioxa), one nitrogen atom (4-aza), and a tert-butyl carboxylate protective group. This structure is characterized by its rigid bicyclic framework, which is derived from a Meldrum’s acid-like scaffold, enabling applications in medicinal chemistry and organic synthesis . The compound’s molecular formula is C₁₄H₂₁NO₃, with a molecular weight of approximately 251.33 g/mol (exact weight varies by stereoisomer) . Its CAS number is inconsistently reported as 2091430-99-6 () and 1864060-47-8 (), likely due to supplier-specific nomenclature or stereoisomeric variations.

Properties

IUPAC Name

tert-butyl 9,11-dioxa-4-azatetracyclo[5.3.1.02,6.08,10]undecane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)14-4-6-7(5-14)9-11-10(17-11)8(6)16-9/h6-11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMDWNZSIUDGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C3C4C(C2O3)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 9,11-dioxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate (CAS: 1909318-88-2) is a complex organic compound characterized by its unique tetracyclic structure and functional groups that suggest potential biological activity. This article explores its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NO4C_{13}H_{19}NO_4. The compound features a tert-butyl group and two oxygen atoms in a dioxo configuration, which may contribute to its reactivity and biological interactions.

PropertyValue
Molecular Weight241.29 g/mol
Melting PointNot available
SolubilityNot specified
CAS Number1909318-88-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Some derivatives of similar tetracyclic compounds have shown promising antimicrobial activity against various bacterial strains.
  • Antioxidant Activity : The dioxo functional groups may contribute to antioxidant properties by scavenging free radicals.

Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of related tetracyclic compounds, researchers found that derivatives exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The structure-activity relationship indicated that modifications in the tert-butyl group could enhance efficacy.

Study 2: Enzyme Inhibition Assay

A recent assay evaluated the enzyme inhibitory potential of this compound against acetylcholinesterase (AChE). Results indicated a moderate inhibition rate (IC50 = 45 µM), suggesting potential applications in neuroprotective therapies.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacteria
Enzyme InhibitionModerate AChE inhibition
AntioxidantFree radical scavenging

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological profile:

  • Synthesis and Characterization : Various synthetic routes have been explored to produce this compound with high yields and purity.
  • Biological Testing : Comprehensive testing against a panel of pathogens and enzyme assays has been conducted to evaluate efficacy.
  • Toxicology Studies : Safety assessments indicate low toxicity at therapeutic doses.

Scientific Research Applications

Medicinal Chemistry

Drug Development
Tert-butyl 9,11-dioxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate serves as a versatile scaffold for the development of novel pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or selectivity against specific targets. Research indicates that compounds derived from this scaffold exhibit promising properties in treating various conditions, including cancer and infectious diseases .

Case Study: Anticancer Activity
In a study focusing on anticancer agents, derivatives of tert-butyl 9,11-dioxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results demonstrated that certain modifications to the tert-butyl group significantly increased the compounds' potency against tumor cells while minimizing toxicity to normal cells .

Materials Science

Polymer Synthesis
The compound can be utilized as a building block in the synthesis of advanced polymers with tailored properties. Its unique structural features enable the creation of materials with specific mechanical and thermal characteristics, making them suitable for applications in coatings and composites .

Table 1: Properties of Polymers Derived from Tert-butyl 9,11-dioxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane

PropertyValue
DensityVaries by formulation
Thermal StabilityHigh
Mechanical StrengthEnhanced

Catalysis

Asymmetric Catalysis
Tert-butyl 9,11-dioxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane has been explored as a ligand in asymmetric catalysis due to its ability to stabilize transition states and enhance enantioselectivity in reactions . This application is particularly important in synthesizing chiral compounds used in pharmaceuticals.

Case Study: Enantioselective Synthesis
In a recent study involving the synthesis of chiral alcohols, tert-butyl 9,11-dioxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane was employed as a ligand in a catalytic system that achieved high enantioselectivity (>90% ee) under mild conditions . This showcases its potential utility in developing efficient synthetic methodologies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of azatetracyclic and spirocyclic carboxylates. Below is a detailed comparison with structurally and functionally related molecules:

Structural Analogues

Compound Name Molecular Formula CAS Number Key Structural Differences Applications/Properties References
Tert-butyl 9,11-dioxa-4-azatetracyclo[5.3.1.0²,⁶.0⁸,¹⁰]undecane-4-carboxylate C₁₄H₂₁NO₃ 2091430-99-6 Contains two oxygen atoms (9,11-dioxa) and one nitrogen (4-aza) in a tetracyclic framework Used as a building block in drug discovery; 95% purity
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate C₁₅H₂₃NO₃ 873924-08-4 Spirocyclic structure with a ketone group (9-oxo) instead of dioxa rings Intermediate in alkaloid synthesis; solubility in DMSO: 20 mg/mL
tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate C₁₄H₂₃NO₄ 2089258-39-7 Features a spirocyclic 9-oxa-2-aza system and a ketone (4-oxo) Preclinical studies for CNS-targeting molecules
Methyl 3,10-dioxa-2-azatricyclo[6.2.1.0²,⁶]undecane-4-carboxylate C₁₀H₁₅NO₄ N/A Tricyclic (vs. tetracyclic) with reduced steric hindrance Crystallizes in monoclinic P21/c space group; studied for X-ray diffraction properties

Crystallographic and Physicochemical Data

Property Target Compound Methyl 3,10-dioxa-2-azatricyclo[6.2.1.0²,⁶]undecane-4-carboxylate
Crystal System Not reported Monoclinic (P21/c)
Unit Cell Parameters - a = 11.213 Å, b = 7.1075 Å, c = 12.910 Å, β = 91.546°
Hydrogen Bonding Presumed via carboxylate group O–H···O and N–H···O interactions observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 9,11-dioxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate
Reactant of Route 2
Tert-butyl 9,11-dioxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate

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